N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline
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Description
Indole derivatives, such as the one you mentioned, are aromatic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives is generally characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole .
Chemical Reactions Analysis
In the case of the similar compound mentioned earlier, it was evaluated for its in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the synthesized compounds demonstrated effective activities towards these tumor cell lines .
Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . They are important heterocyclic compounds with broad-spectrum biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of certain biological processes . For example, some indole derivatives have been found to inhibit tubulin polymerization, which can lead to the disruption of cell division and growth .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-14-20(18-9-2-3-10-19(18)27-14)21(15-6-5-11-26-13-15)28-17-8-4-7-16(12-17)22(23,24)25/h2-13,21,27-28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORBRVOUCSMXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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